molecular formula C19H14BrClN2O4S B14978590 4-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14978590
M. Wt: 481.7 g/mol
InChI Key: ADYNCXOBKCPCPM-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands to enhance the activity of the palladium catalyst and the selection of appropriate solvents and reaction conditions to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyrimidine ring .

Scientific Research Applications

4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

  • 4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • 4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

The uniqueness of 4-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desirable .

Properties

Molecular Formula

C19H14BrClN2O4S

Molecular Weight

481.7 g/mol

IUPAC Name

(4-bromophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14BrClN2O4S/c1-12-2-4-13(5-3-12)11-28(25,26)19-22-10-16(21)17(23-19)18(24)27-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3

InChI Key

ADYNCXOBKCPCPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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